7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide
Description
Properties
IUPAC Name |
7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2S/c1-26-17-8-6-16(7-9-17)10-12-23-21(25)24-13-11-20(27-15-14-24)18-4-2-3-5-19(18)22/h2-9,20H,10-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHJWYICWAYKCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(SCC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an appropriate halide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.
Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the methoxyphenethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Pharmacological Implications
Key Observations :
- Core Flexibility vs.
- Fluorophenyl Substitution : Fluorination at the phenyl ring enhances metabolic stability and binding affinity in BRAF/HDAC inhibitors and opioid analogs, a trend likely applicable to the target compound .
- N-[2-(4-Methoxyphenyl)ethyl] Group : This substituent is shared with Formoterol derivatives, where the methoxy group improves receptor selectivity and bioavailability via electronic effects .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound (Predicted) | Fentanyl Analogs | Formoterol Derivatives | BRAF/HDAC Inhibitors |
|---|---|---|---|---|
| logP | ~3.5–4.2 (highly lipophilic) | 3.8–4.5 | 1.5–2.0 (polar side chain) | 2.8–3.5 |
| Solubility | Low (improved by methoxy) | Very low | Moderate (ethanolamine) | Low (requires co-solvents) |
| Metabolic Stability | High (fluorine, thiazepane) | Moderate (piperidine) | High (methoxy) | Moderate (sulfonamide) |
Biological Activity
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula: C19H22FN3OS
- Molecular Weight: 357.46 g/mol
Structural Features
- Thiazepane Ring: A seven-membered heterocyclic compound that contributes to the biological activity.
- Fluorophenyl Group: The presence of a fluorine atom may enhance lipophilicity and receptor binding.
- Methoxyphenyl Substituent: This moiety is often associated with increased biological activity.
Research indicates that compounds similar to this thiazepane derivative often interact with various biological targets, including:
- Receptor Modulation: Potential agonistic or antagonistic effects on neurotransmitter receptors.
- Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions like cancer or inflammation.
Therapeutic Potential
-
Anticancer Activity:
- Compounds in this class have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
- Studies on related compounds indicate that they may affect pathways such as NF-kB signaling and apoptosis mechanisms.
-
Anti-inflammatory Effects:
- Similar thiazepane derivatives have demonstrated the ability to reduce inflammatory markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.
-
Neurological Effects:
- There is evidence suggesting that these compounds may influence neurotransmitter systems, potentially offering benefits for neurodegenerative diseases.
Pharmacodynamics and Pharmacokinetics
Studies on similar compounds suggest that the pharmacokinetic profile may include:
- Absorption: Rapid absorption post-administration.
- Distribution: High volume of distribution due to lipophilicity.
- Metabolism: Primarily hepatic metabolism with potential for active metabolites.
- Excretion: Renal excretion of metabolites.
Safety Profile
Toxicological assessments indicate that thiazepane derivatives generally exhibit low toxicity at therapeutic doses. Long-term studies are necessary to fully understand the safety profile.
Q & A
Basic: What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?
Answer:
The synthesis typically involves a multi-step process:
Thiazepane Ring Formation : Cyclization of precursor amines and sulfur-containing intermediates under controlled temperature (e.g., 60–80°C) in inert solvents like dichloromethane .
Substitution Reactions : Introduction of the 2-fluorophenyl group via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts such as palladium for cross-coupling .
Carboxamide Coupling : Reaction of the thiazepane intermediate with 2-(4-methoxyphenyl)ethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) .
Critical Conditions :
- Purity is enhanced via silica gel chromatography, with elution gradients optimized to separate polar byproducts .
- Oxygen-sensitive steps require nitrogen atmospheres to prevent oxidation of sulfur and nitrogen moieties .
Basic: What spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment?
Answer:
Structural Confirmation :
- NMR : H and C NMR to verify substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, methoxy group at δ 3.8 ppm) .
- HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., expected [M+H] ~443.2 g/mol) .
Purity Analysis : - HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); purity >95% is standard for biological assays .
- TLC : Monitoring reaction progress using ethyl acetate/hexane (3:7) solvent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
